1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride
CAS No.: 1989672-16-3
Cat. No.: VC5608717
Molecular Formula: C8H17ClFN
Molecular Weight: 181.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1989672-16-3 |
---|---|
Molecular Formula | C8H17ClFN |
Molecular Weight | 181.68 |
IUPAC Name | 1-(4-fluorocyclohexyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H16FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8H,2-5,10H2,1H3;1H |
Standard InChI Key | LGNDHMRVVCAXHG-UHFFFAOYSA-N |
SMILES | CC(C1CCC(CC1)F)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The molecular formula of 1-(4-fluorocyclohexyl)ethan-1-amine hydrochloride is C₈H₁₆FN·HCl, with a molecular weight of 183.68 g/mol (excluding the hydrochloride counterion) . The SMILES notation CC(C1CCC(CC1)F)N delineates its structure: a cyclohexane ring with a fluorine substituent at the 4-position and an ethylamine group attached to the 1-position . The InChIKey CEWZEWZRNGXNEA-UHFFFAOYSA-N further confirms its stereochemical uniqueness .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₁₆FN·HCl |
SMILES | CC(C1CCC(CC1)F)N |
InChIKey | CEWZEWZRNGXNEA-UHFFFAOYSA-N |
Predicted CCS (Ų)* | 132.7 ([M+H]+) to 141.6 ([M+Na]+) |
*Collision cross-section (CCS) values derived from ion mobility spectrometry predictions .
Stereochemical Considerations
The 4-fluorocyclohexyl group introduces conformational rigidity due to the electronegative fluorine atom, which influences the equatorial vs. axial positioning of substituents. This steric and electronic effect may enhance metabolic stability compared to non-fluorinated analogs, a hypothesis supported by fluorination strategies in related compounds .
Synthesis and Manufacturing Processes
Core Synthetic Strategies
While no direct synthesis is reported for this compound, analogous fluorinated cyclohexylamines are typically synthesized via:
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Cyclohexane Fluorination: Electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) on cyclohexanol precursors .
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Reductive Amination: Reaction of 4-fluorocyclohexanone with ethylamine followed by hydrochloric acid salt formation .
A PMC study on fluorinated pyrazoles demonstrates the utility of DAST for introducing fluorine atoms into aliphatic systems, a method transferable to this compound’s synthesis . For instance, 4-hydroxymethyl intermediates (similar to the ethylamine side chain here) were fluorinated using DAST to yield difluoromethyl derivatives .
Purification and Characterization
Post-synthesis, column chromatography and recrystallization from ethanol/water mixtures are standard for isolating hydrochloride salts. Nuclear magnetic resonance (NMR) would confirm the fluorine position (δ ~ -120 ppm for C-F in NMR) and amine protonation state .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high water solubility (>50 mg/mL predicted), with logP values estimated at 1.2–1.8 using the XLogP3 algorithm . The fluorine atom reduces basicity (predicted pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing bioavailability in physiological pH ranges .
Table 2: Predicted Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: N-H stretch at 3300 cm⁻¹, C-F stretch at 1100 cm⁻¹.
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Mass Spectrometry: Base peak at m/z 146.13396 ([M+H]+) with sodium adducts at m/z 168.11590 .
Biological Activity and Applications
Cytotoxicity Considerations
Fluorinated analogs in the 1,3-diarylpyrazole class exhibit cytotoxicity at IC₅₀ values of 10–50 μM in human cell lines . This suggests that 1-(4-fluorocyclohexyl)ethan-1-amine hydrochloride may require dose optimization to balance efficacy and safety.
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